({[1,1'-Biphenyl]-2-yl}carbamoyl)methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate
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Overview
Description
({[1,1’-Biphenyl]-2-yl}carbamoyl)methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate: is a complex organic compound with potential applications in various scientific fields. This compound features a biphenyl group, a carbamoyl group, and a sulfonamido group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[1,1’-Biphenyl]-2-yl}carbamoyl)methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate typically involves multiple steps, including the formation of the biphenyl core, the introduction of the carbamoyl group, and the attachment of the sulfonamido group. Common reagents used in these reactions include biphenyl derivatives, carbamoyl chlorides, and sulfonamides. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
({[1,1’-Biphenyl]-2-yl}carbamoyl)methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction may produce biphenyl amines.
Scientific Research Applications
({[1,1’-Biphenyl]-2-yl}carbamoyl)methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ({[1,1’-Biphenyl]-2-yl}carbamoyl)methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives, carbamoyl compounds, and sulfonamides. Examples include:
- Biphenyl-2-carboxylic acid
- N-(4-Methylphenyl)sulfonamide
- Carbamoylmethyl biphenyl derivatives
Uniqueness
({[1,1’-Biphenyl]-2-yl}carbamoyl)methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate: is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages over simpler or less functionalized analogs.
Properties
IUPAC Name |
[2-oxo-2-(2-phenylanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-19-11-13-20(14-12-19)15-16-33(30,31)26-17-25(29)32-18-24(28)27-23-10-6-5-9-22(23)21-7-3-2-4-8-21/h2-16,26H,17-18H2,1H3,(H,27,28)/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHODUFNQBWLSN-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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